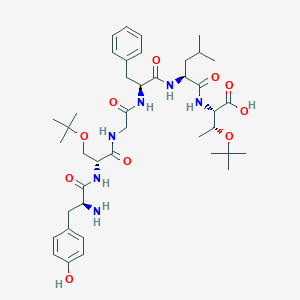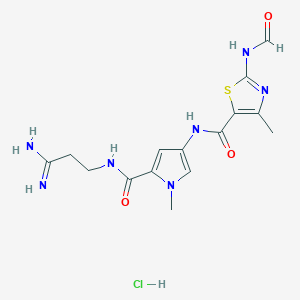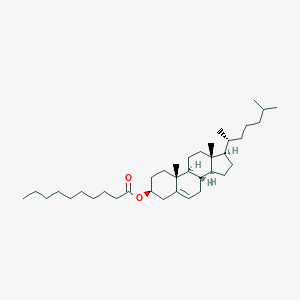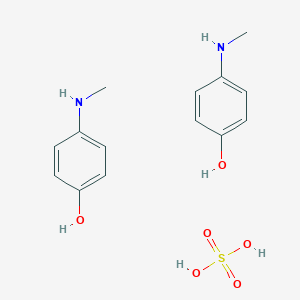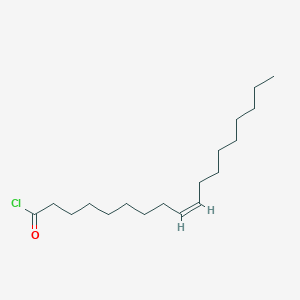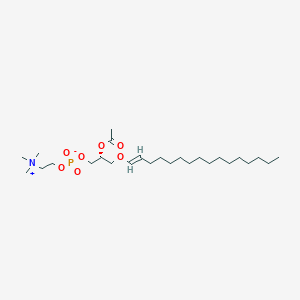
Ohea-gpc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ohea-gpc, also known as Alpha-GPC, is a natural choline compound that is found in the brain. It is considered to be a nootropic, which means it has cognitive enhancing effects. Ohea-gpc is used in many dietary supplements and is believed to improve memory, focus, and overall brain function. In
Wirkmechanismus
Ohea-gpc works by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many cognitive processes such as memory and attention. By increasing the levels of acetylcholine, Ohea-gpc enhances cognitive function.
Biochemische Und Physiologische Effekte
Ohea-gpc has been found to have many biochemical and physiological effects. It increases the levels of acetylcholine in the brain, which leads to improved cognitive function. It also increases the levels of growth hormone, which may have anti-aging effects. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ohea-gpc in lab experiments is that it has been extensively studied and its effects are well documented. This makes it a reliable tool for researchers. However, one limitation is that the effects of Ohea-gpc may vary depending on the individual, which can make it difficult to draw definitive conclusions from experiments.
Zukünftige Richtungen
There are many future directions for research on Ohea-gpc. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in improving cognitive function in healthy individuals. Additionally, more research is needed to understand the mechanisms of action of Ohea-gpc and how it interacts with other compounds in the brain.
Conclusion:
In conclusion, Ohea-gpc is a natural choline compound that has cognitive enhancing effects. It is synthesized from soy lecithin and has been extensively studied for its effects on memory, attention, and learning. Ohea-gpc works by increasing the levels of acetylcholine in the brain and has many biochemical and physiological effects. While there are some limitations to using Ohea-gpc in lab experiments, it is a reliable tool for researchers. There are many future directions for research on Ohea-gpc, including its potential use in the treatment of neurodegenerative diseases and improving cognitive function in healthy individuals.
Synthesemethoden
Ohea-gpc is synthesized from soy lecithin, which is a mixture of phospholipids. The process involves the extraction of phosphatidylcholine from the soy lecithin, which is then hydrolyzed using an enzyme called phospholipase D. The resulting product is then purified to obtain Ohea-gpc.
Wissenschaftliche Forschungsanwendungen
Ohea-gpc has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[(2R)-2-acetyloxy-3-[(E)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULVVBYNDZRKPA-MLBYCOPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | |
CAS RN |
114414-96-9 |
Source


|
| Record name | 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
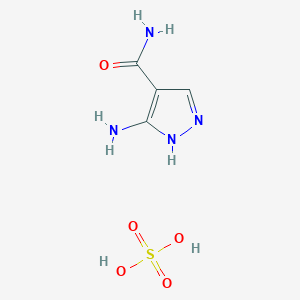
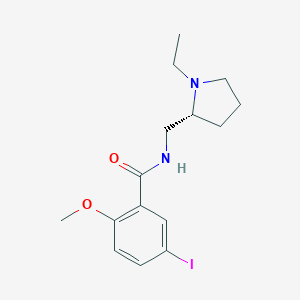
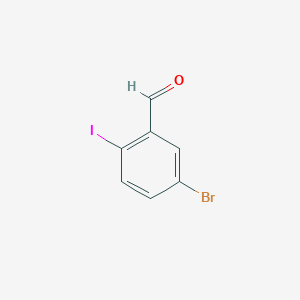
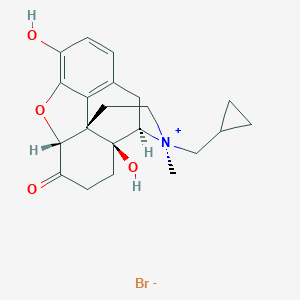
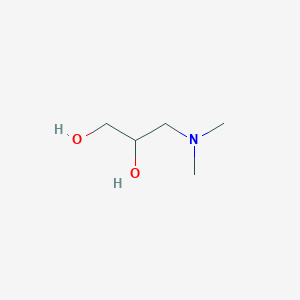
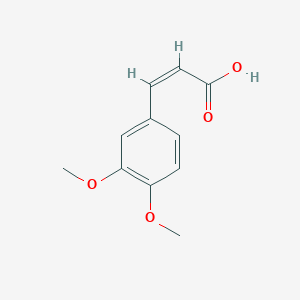
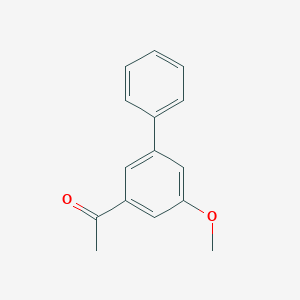
![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)
